Cas no 824943-40-0 ((2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride)

(2S,5R)-5-하이드록시피페리딘-2-카르복실산 염산염은 키랄성 하이드록시피페리딘 유도체로, 약학 및 유기 합성 분야에서 중요한 중간체로 사용됩니다. 이 화합물은 높은 광학 순도와 우수한 입체 선택성을 가지며, 다양한 생리활성 물질의 합성에 활용될 수 있습니다. 특히, 염산염 형태로 제조됨에 따라 향상된 용해도와 안정성을 나타내는 것이 특징입니다. 또한, (2S,5R) 입체구조는 표적 물질과의 특이적 상호작용에 유리한 특성을 부여합니다. 이 화합물은 GMP 등급의 생산 공정을 통해 일관된 품질이 보장되며, 연구 및 개발 과정에서 신뢰할 수 있는 재료로 사용됩니다.
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride structure
824943-40-0 structure
상품 이름:(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride
CAS 번호:824943-40-0
MF:C6H12ClNO3
메가와트:181.617381095886
MDL:MFCD07776737
CID:68881
PubChem ID:11367379

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride 화학적 및 물리적 성질

이름 및 식별자

    • (2S,5R)-5-Hydroxypipecolic acid hydrochloride
    • (2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
    • (2S)-trans-5-Hydroxy-piperidin-2-carbonsaeure,Hydrochlorid
    • (2S)-trans-5-hydroxy-piperidine-2-carboxylic acid,hydrochloride
    • (2S,5R)-5-hydroxypipecolic acid
    • (2S,5R)-5-Hydroxypipecolic acid HCl
    • (2S,5R)-5-hydroxy-piperidine-2-carboxylic acid hydrochloride
    • trans-5-Hydroxy-L-pipecolinsaeure-hydrochlorid
    • 2-Piperidinecarboxylic acid, 5-hydroxy-, hydrochloride, (2S,5R)- (9CI)
    • AKOS015940999
    • (2S,5R)-5-hydroxypiperidine-2-carboxylicAcidHydrochloride
    • (2S,5R)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride
    • 824943-40-0
    • (2S,5R)-5-Hydroxypiperidine-2-carboxylic acid HCl
    • AM9561
    • DTXSID30463669
    • DK-0229
    • MFCD07776737
    • A902405
    • CS-0138320
    • 2-Piperidinecarboxylic acid, 5-hydroxy-, hydrochloride, (2S,5R)-
    • (2S,5R)-5-hydroxy-2-Piperidinecarboxylic acid HCl
    • rel-(2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
    • 880764-00-1
    • (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride
    • MDL: MFCD07776737
    • 인치: 1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1
    • InChIKey: ZWHYCCWEJZJLHW-JBUOLDKXSA-N
    • 미소: C([C@H]1NC[C@H](O)CC1)(=O)O.Cl

계산된 속성

  • 정밀분자량: 181.05100
  • 동위원소 질량: 181.0505709g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 137
  • 총 키 단위 수량: 2
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 69.6Ų

실험적 성질

  • 색과 성상: No data available
  • 밀도: Not available
  • 융해점: Not available
  • 비등점: Not available
  • 플래시 포인트: Not available
  • PSA: 69.56000
  • LogP: 0.31470
  • 증기압: Not available

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Key Organics Ltd
DK-0229-5MG
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride
824943-40-0 >95%
5mg
£46.00 2025-02-08
Chemenu
CM181410-1g
(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
824943-40-0 97%
1g
$1111 2023-01-09
Chemenu
CM181410-1g
(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
824943-40-0 97%
1g
$888 2021-08-05
Key Organics Ltd
DK-0229-10MG
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride
824943-40-0 >95%
10mg
£63.00 2025-02-08
Key Organics Ltd
DK-0229-1G
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride
824943-40-0 >95%
1g
£1056.00 2025-02-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB100215-1-250MG
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride
824943-40-0 97%
250MG
¥ 2,534.00 2023-04-13
eNovation Chemicals LLC
Y1210441-250MG
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride
824943-40-0 97%
250mg
$355 2024-07-21
Alichem
A129005208-1g
(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
824943-40-0 97%
1g
$997.50 2023-09-01
Alichem
A129005208-250mg
(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
824943-40-0 97%
250mg
$372.40 2023-09-01
TRC
A434040-50mg
(2S,5R)-5-Hydroxypipecolic Acid Hydrochloride
824943-40-0
50mg
$ 250.00 2022-06-08

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
참조
Complementary and stereodivergent approaches to the synthesis of 5-hydroxy- and 4,5-dihydroxypipecolic acids from enantiopure hydroxylated lactams
Scarpi, Dina; et al, European Journal of Organic Chemistry, 2013, 2013(7), 1306-1317

합성 방법 2

반응 조건
1.1 Reagents: Acetic acid ,  Water Catalysts: [[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-… Solvents: Tetrahydrofuran ;  48 h, rt
2.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
3.1 1 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
4.2 Reagents: Diisopropylethylamine ;  12 h, rt
5.1 Reagents: Hydrochloric acid
참조
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

합성 방법 3

반응 조건
1.1 1 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
2.2 Reagents: Diisopropylethylamine ;  12 h, rt
3.1 Reagents: Hydrochloric acid
참조
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

합성 방법 4

반응 조건
1.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ;  rt; overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
참조
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

합성 방법 5

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, 0 °C
1.2 0 °C; 2 h, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Dimethylformamide Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, 115 °C
3.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ;  rt; overnight, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
5.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
참조
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

합성 방법 6

반응 조건
1.1 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, 0 °C
2.2 0 °C; 2 h, rt
2.3 Reagents: Water ;  rt
3.1 Reagents: Dimethylformamide Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, 115 °C
4.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ;  rt; overnight, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
6.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
참조
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

합성 방법 7

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
참조
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

합성 방법 8

반응 조건
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  24 h, rt
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
2.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, cooled
3.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
4.1 1 h, rt
5.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
5.2 Reagents: Diisopropylethylamine ;  12 h, rt
6.1 Reagents: Hydrochloric acid
참조
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

합성 방법 9

반응 조건
1.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
2.1 1 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
3.2 Reagents: Diisopropylethylamine ;  12 h, rt
4.1 Reagents: Hydrochloric acid
참조
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

합성 방법 10

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
1.3 Reagents: Citric acid Solvents: Water ;  pH 3
2.1 Reagents: Ammonium hydroxide Catalysts: Chymotrypsin Solvents: Water ;  24 h, pH 8, 38 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
2.3 Reagents: Citric acid Solvents: Water ;  pH 3
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  24 h, rt
4.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
4.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, cooled
5.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
6.1 1 h, rt
7.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
7.2 Reagents: Diisopropylethylamine ;  12 h, rt
8.1 Reagents: Hydrochloric acid
참조
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

합성 방법 11

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
1.2 Reagents: Diisopropylethylamine ;  12 h, rt
2.1 Reagents: Hydrochloric acid
참조
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

합성 방법 12

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, cooled
2.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
3.1 1 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
4.2 Reagents: Diisopropylethylamine ;  12 h, rt
5.1 Reagents: Hydrochloric acid
참조
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

합성 방법 13

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ;  2 h, 25 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
참조
Complementary and stereodivergent approaches to the synthesis of 5-hydroxy- and 4,5-dihydroxypipecolic acids from enantiopure hydroxylated lactams
Scarpi, Dina; et al, European Journal of Organic Chemistry, 2013, 2013(7), 1306-1317

합성 방법 14

반응 조건
1.1 Reagents: Lithium triethylborohydride Solvents: Tetrahydrofuran ;  -10 °C; 70 min, -10 °C; -10 °C → 0 °C; 5 min, 0 °C; 0 °C → -10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ;  2 h, 25 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
참조
Complementary and stereodivergent approaches to the synthesis of 5-hydroxy- and 4,5-dihydroxypipecolic acids from enantiopure hydroxylated lactams
Scarpi, Dina; et al, European Journal of Organic Chemistry, 2013, 2013(7), 1306-1317

합성 방법 15

반응 조건
1.1 Reagents: Hydrochloric acid
참조
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

합성 방법 16

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
참조
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

합성 방법 17

반응 조건
1.1 Reagents: Dimethylformamide Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, 115 °C
2.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ;  rt; overnight, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
참조
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

합성 방법 18

반응 조건
1.1 Reagents: Ammonium hydroxide Catalysts: Chymotrypsin Solvents: Water ;  24 h, pH 8, 38 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
1.3 Reagents: Citric acid Solvents: Water ;  pH 3
2.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  24 h, rt
3.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
3.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, cooled
4.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
5.1 1 h, rt
6.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
6.2 Reagents: Diisopropylethylamine ;  12 h, rt
7.1 Reagents: Hydrochloric acid
참조
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

합성 방법 19

반응 조건
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  30 min, rt
1.2 24 h, reflux
1.3 Reagents: Lithium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  basified
1.5 Reagents: Citric acid Solvents: Water ;  pH 3
2.1 Reagents: Ammonium hydroxide Catalysts: Chymotrypsin Solvents: Water ;  24 h, pH 8, 38 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
2.3 Reagents: Citric acid Solvents: Water ;  pH 3
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  24 h, rt
4.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
4.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, cooled
5.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
6.1 1 h, rt
7.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
7.2 Reagents: Diisopropylethylamine ;  12 h, rt
8.1 Reagents: Hydrochloric acid
참조
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Raw materials

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:824943-40-0)(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride
A902405
순결:99%
재다:5g
가격 ($):2410.0